Product packaging for 4-(Trifluoromethyl)-cinnamamide(Cat. No.:)

4-(Trifluoromethyl)-cinnamamide

Cat. No.: B8793236
M. Wt: 215.17 g/mol
InChI Key: BPRFEFAHXYCKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of the Cinnamamide (B152044) Scaffold in Research

The cinnamamide scaffold, a structure widely present in natural products, has long been recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in molecules that exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The inherent structural features of the cinnamamide framework serve as a versatile template for the design and synthesis of new drug-like molecules. nih.govresearchgate.net

Historically, the diverse biological activities associated with cinnamamide derivatives have spurred extensive research. These activities include, but are not limited to, anticancer, antifungal, anti-inflammatory, antiviral, and neuroprotective properties. nih.govmdpi.comashdin.com The adaptability of the cinnamamide scaffold allows for numerous substitution patterns, providing medicinal chemists with the flexibility to fine-tune the pharmacological profile of the resulting derivatives. researchgate.net This has led to the development of marketed drugs containing the cinnamamide moiety, such as the antiepileptic drug Cinromide and the anticancer agent Piplartine, underscoring the scaffold's therapeutic relevance. ashdin.com

Significance of Trifluoromethylation in Medicinal Chemistry and Chemical Biology Research

The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone strategy in modern drug design. mdpi.comhovione.com This small functional group can profoundly and beneficially alter the physicochemical and biological properties of a compound. nih.gov The high electronegativity and electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and bioavailability. mdpi.comnih.gov

One of the key advantages of trifluoromethylation is its ability to enhance a drug candidate's effectiveness. By replacing a hydrogen atom or a methyl group with a trifluoromethyl group, chemists can block metabolic pathways, thereby increasing the drug's half-life and reducing the required dosage. mdpi.com This modification can also improve a molecule's ability to cross cellular membranes, a critical factor for reaching its intended target. mdpi.com The strategic placement of a trifluoromethyl group is a complex but powerful tool for optimizing the therapeutic potential of new chemical entities. mdpi.comhovione.com

Overview of Current Research Landscape on 4-(Trifluoromethyl)-cinnamamide and its Derivatives

The convergence of the well-established cinnamamide scaffold with the advantageous properties of the trifluoromethyl group has given rise to a vibrant area of research focused on this compound and its derivatives. mdpi.com Scientific investigations have revealed that these compounds exhibit a range of promising biological activities, positioning them as valuable leads in the development of new therapeutic agents.

Current research on derivatives of this compound has explored their potential in several key therapeutic areas:

Antidepressant Activity: Studies have shown that certain derivatives of this compound exhibit significant antidepressant-like effects. researchgate.netnih.gov For instance, the compound 3'-(3',4'-methylenedioxy-5'-trifluoromethyl phenyl)-2E-propenoic acid isobutyl amide demonstrated potency comparable to or greater than the standard drug fluoxetine (B1211875) in preclinical models. researchgate.netnih.gov

Anticonvulsant Activity: The synthesis and evaluation of derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide have been a focus of research into new anticonvulsant agents. acs.org

Anticancer Activity: The cinnamamide scaffold is a known framework for the development of anticancer agents. researchgate.net Research into cinnamamide-quinazoline derivatives has identified compounds with potent inhibitory effects on epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov One such derivative demonstrated significant activity against a drug-resistant mutant of EGFR. nih.gov

Fungicidal Activity: In the realm of agricultural science, derivatives of this compound have been designed and synthesized as potential fungicides. nih.gov Certain compounds have shown excellent in vivo activity against plant pathogens. nih.gov

Muscle Relaxant Activity: A patent has disclosed the use of cinnamamide derivatives, including those with halogen substitutions, for their muscle relaxant properties. google.com

This diverse range of biological activities underscores the rich potential of the this compound scaffold in medicinal chemistry. The ongoing research continues to uncover new applications and refine the structure-activity relationships of these promising compounds.

Detailed Research Findings

Compound/Derivative ClassReported Biological ActivityKey FindingsReference
3'-(3',4'-methylenedioxy-5'-trifluoromethyl phenyl)-2E-propenoic acid isobutyl amideAntidepressantExhibited significant antidepressant activity, equal to or more effective than fluoxetine at 10mg/kg in preclinical tests. researchgate.netnih.gov
(E)- and (Z)-m-(trifluoromethyl)cinnamamide derivativesAnticonvulsantSynthesized and evaluated for anticonvulsant properties. acs.org
Cinnamamide-quinazoline derivativesAnticancer (EGFR inhibitors)Compound 7g showed potent activity against mutant-type H1975 cells (IC50 of 1.22 μM) and was 11 times more effective than gefitinib (B1684475) against EGFRT790M. nih.gov
Optical 2-methyl-2,3-diol-5-pentyl-containing cinnamamides with 2-chloro-4-trifluoromethyl aniline (B41778)FungicidalShowed excellent in vivo fungicidal activity against S. sclerotiorum and P. cubensis. nih.gov
Halogenated Cinnamamide DerivativesMuscle RelaxantA patent describes the use of these derivatives for their muscle relaxing properties. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F3NO B8793236 4-(Trifluoromethyl)-cinnamamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)

InChI Key

BPRFEFAHXYCKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of 4 Trifluoromethyl Cinnamamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-(Trifluoromethyl)-cinnamamide and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: In the ¹H NMR spectrum of a cinnamamide (B152044) derivative, specific signals correspond to the different protons in the molecule. For instance, the aromatic protons on the trifluoromethyl-substituted phenyl ring typically appear as multiplets in the downfield region. The vinylic protons of the cinnamoyl group also show characteristic doublet signals, with their coupling constants providing information about their cis or trans configuration. The protons of the amide group and any N-alkyl substituents will also have distinct chemical shifts.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound derivatives, characteristic peaks would be observed for the carbonyl carbon of the amide, the sp² carbons of the aromatic ring and the double bond, and the carbon of the trifluoromethyl group, which often appears as a quartet due to coupling with the fluorine atoms. researchgate.net

¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing fluorine, such as the trifluoromethyl group in this compound. The trifluoromethyl group typically shows a singlet in the ¹⁹F NMR spectrum, and its chemical shift is highly sensitive to the electronic environment. nih.govbiophysics.org This sensitivity makes ¹⁹F NMR a valuable probe for studying intermolecular interactions and conformational changes. nih.gov

A study on N-[4-(trifluoromethyl)phenyl]cinnamamide reported the use of ¹H and ¹³C NMR for its molecular characterization. researchgate.net The chemical shifts in NMR spectra are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

Table 1: Representative NMR Data for Cinnamamide Derivatives

NucleusChemical Shift (δ, ppm) RangeMultiplicityAssignment
¹H7.20 - 7.80MultipletAromatic Protons
¹H6.40 - 7.60DoubletVinylic Protons
¹³C165 - 170SingletCarbonyl Carbon (C=O)
¹³C120 - 145Multiple SignalsAromatic & Vinylic Carbons
¹³C~124QuartetTrifluoromethyl Carbon (CF₃)
¹⁹F-60 to -65SingletTrifluoromethyl Group (CF₃)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. escholarship.org In the analysis of this compound and its derivatives, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's molecular formula. ontosight.ai

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. escholarship.orgmdpi.com For instance, in cinnamamide derivatives, common fragmentation pathways may involve cleavage of the amide bond, loss of the trifluoromethyl group, or fragmentation of the cinnamoyl backbone. researchgate.netnih.gov

A study involving N-[4-(trifluoromethyl)phenyl]cinnamamide utilized gas chromatography-mass spectrometry (GC-MS) for its preliminary molecular characterization. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

Table 2: Potential Fragmentation Patterns of this compound in Mass Spectrometry

Fragment IonProposed Structure / Neutral Loss
[M]+•Molecular Ion
[M - NH₂]⁺Loss of the amide group
[M - CF₃]⁺Loss of the trifluoromethyl group
[M - C₈H₆F₃]⁺Cleavage of the cinnamoyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, revealing the characteristic vibrational frequencies of the functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands. The N-H stretching vibrations of the primary amide typically appear as one or two bands in the region of 3100-3500 cm⁻¹. pressbooks.pub The C=O stretching of the amide group (Amide I band) is a strong and sharp absorption usually found between 1630 and 1690 cm⁻¹. libretexts.org The N-H bending vibration (Amide II band) is observed around 1550-1640 cm⁻¹.

Other significant peaks include the C=C stretching of the aromatic ring and the vinylic double bond, which appear in the 1450-1650 cm⁻¹ region. researchgate.net The strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are typically found in the range of 1000-1400 cm⁻¹. The preliminary molecular characterization of N-[4-(trifluoromethyl)phenyl]cinnamamide was performed in part by Fourier transform infrared spectroscopy. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
Amide (N-H)Stretch3100 - 3500Medium
Amide (C=O)Stretch1630 - 1690Strong
Amide (N-H)Bend1550 - 1640Medium
Alkene (C=C)Stretch1600 - 1680Variable
Aromatic (C=C)Stretch1450 - 1600Variable
Trifluoromethyl (C-F)Stretch1000 - 1400Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). mmmut.ac.in The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

In this compound, the presence of the cinnamoyl group, which consists of a phenyl ring conjugated with a carbon-carbon double bond and a carbonyl group, gives rise to strong UV absorptions. These absorptions are typically due to π → π* transitions of the conjugated system. slideshare.netresearchgate.net The position and intensity of the λmax can be influenced by the solvent and the presence of substituents on the aromatic ring. The trifluoromethyl group, being an electron-withdrawing group, can cause a shift in the absorption maximum compared to unsubstituted cinnamamide.

UV-Vis spectroscopy is a useful tool for confirming the presence of the conjugated system in these molecules and can be used for quantitative analysis. mmmut.ac.in

Table 4: Expected UV-Vis Absorption for this compound

TransitionWavelength Range (nm)Chromophore
π → π250 - 300Cinnamoyl system
n → π> 300Carbonyl group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.ilnih.gov By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.

For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

A study on N-[4-(trifluoromethyl)phenyl]cinnamamide reported its crystallization in a monoclinic system with the P2₁/c space group. The unit cell parameters were determined to be a = 12.902(2) Å, b = 5.144(1) Å, c = 20.513(5) Å, and β = 91.67(2)°. researchgate.net

Table 5: Crystallographic Data for N-[4-(trifluoromethyl)phenyl]cinnamamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.902(2)
b (Å)5.144(1)
c (Å)20.513(5)
β (°)91.67(2)°
Volume (ų)1360.7(4)
Z4

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration and studying the conformational properties of chiral derivatives of this compound.

If a derivative of this compound is chiral, for example, due to the presence of a stereocenter in an N-alkyl substituent, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be employed.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral centers can be determined. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD spectra provide detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. mdpi.com

The application of these techniques would be crucial for the full stereochemical characterization of any synthesized chiral derivatives of this compound.

Biological Activity and Mechanistic Research of 4 Trifluoromethyl Cinnamamide Derivatives in Vitro and Preclinical Mechanistic Studies

Anticancer Research

Derivatives of 4-(Trifluoromethyl)-cinnamamide have been the subject of various anticancer research studies. The introduction of the trifluoromethyl group is a key strategy in medicinal chemistry to improve the pharmacological profile of a molecule. nih.gov Research has demonstrated that these compounds exhibit cytotoxic effects against a range of cancer cell lines and influence several biological pathways crucial to cancer cell survival and proliferation.

In Vitro Cytotoxicity Studies on Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been evaluated against several human cancer cell lines. These studies are fundamental in identifying the potential of these compounds as anticancer agents.

For instance, a series of novel trifluoromethyl pyrimidine (B1678525) derivatives were synthesized and tested for their anticancer activities. Some of these compounds showed inhibitory effects against cell lines such as the human prostate cancer cell line (PC-3), chronic myelogenous leukemia cell line (K562), and non-small cell lung cancer cell line (A549). frontiersin.org Specifically, at a concentration of 5 μg/ml, certain derivatives displayed moderate anticancer activity against these cell lines. frontiersin.org

Another study focused on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which were evaluated for their antiproliferative activity against various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7). nih.gov In a separate investigation, trifluoromethyl Ugi adducts, a class of bis-amide derivatives, demonstrated potent anti-proliferative effects against the triple-negative breast cancer cell line (MDA-MB-231) and the A549 lung cancer cell line. One particular adduct was found to be more potent than the conventional chemotherapy drugs 5-fluorouracil (B62378) and cisplatin (B142131) against these cell lines. rsc.org While not specific to the this compound core, studies on the parent compound, cinnamic acid, have also shown cytotoxic effects against MDA-MB-231 cells, providing a basis for the anticancer potential of its derivatives. nih.gov

The following table summarizes the cytotoxic activity of various trifluoromethyl-containing derivatives, including those based on the cinnamamide (B152044) structure, against several cancer cell lines.

Derivative ClassCell LineActivityReference
Trifluoromethyl pyrimidine derivativesK562Moderate inhibition at 5 μg/ml frontiersin.org
Trifluoromethyl pyrimidine derivativesA549Moderate inhibition at 5 μg/ml frontiersin.org
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidinesMCF-7Antiproliferative activity observed nih.gov
Trifluoromethyl Ugi adductsMDA-MB-231More potent than 5-FU and cisplatin rsc.org
Trifluoromethyl Ugi adductsA549More potent than 5-FU and cisplatin rsc.org

Antimicrobial Research (Antibacterial, Antifungal, Antimycobacterial)

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and mycobacteria. The presence and position of the trifluoromethyl group on the cinnamoyl moiety, as well as the nature of the substituent on the anilide ring, play a crucial role in determining the potency and spectrum of their antimicrobial effects. sciforum.netnih.gov

Research has shown that these compounds are active against both drug-susceptible and drug-resistant strains of bacteria. For instance, certain anilides of 4-(trifluoromethyl)cinnamic acid have exhibited potent antistaphylococcal and anti-enterococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Furthermore, these derivatives have shown promise in combating mycobacterial infections, with activity observed against Mycobacterium smegmatis and Mycobacterium marinum. sciforum.netnih.gov

In the realm of antifungal research, this compound derivatives have been investigated for their efficacy against various fungal pathogens. nih.govnih.gov Studies have highlighted their potential in controlling plant pathogenic fungi, with some derivatives exhibiting excellent in vivo fungicidal activity against pathogens like Sclerotinia sclerotiorum and Pseudoperonspera cubensis. nih.govnih.gov The fungicidal properties are often linked to the specific structural features of the molecules, such as the presence of particular aniline (B41778) moieties. nih.gov

Assessment of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard technique used for this purpose. sciforum.netnih.gov

Studies have reported a wide range of MIC values for these derivatives against various microbial strains, underscoring the influence of their chemical structure on their activity. For example, a series of anilides of 4-(trifluoromethyl)cinnamic acid displayed antistaphylococcal MICs ranging from 0.15 to 5.57 µM and anti-enterococcal MICs from 2.34 to 44.5 µM. nih.gov The position of the trifluoromethyl group has also been shown to be a critical determinant of activity, with meta-substituted analogs often exhibiting higher potency against S. aureus and M. smegmatis compared to their ortho- or para-substituted counterparts. sciforum.net

The following table summarizes the MIC values of selected this compound derivatives against various microorganisms:

CompoundMicroorganismMIC (µM)Reference
(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamideStaphylococcus aureus ATCC 292132.34 - 4.68 nih.gov
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamideStaphylococcus aureus ATCC 292130.15 - 0.29 nih.gov
(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamideEnterococcus faecalis ATCC 292124.68 - 9.36 nih.gov
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamideEnterococcus faecalis ATCC 292122.34 - 4.68 nih.gov
(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamideMycobacterium marinum CAMP 56442.34 nih.gov
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamideMycobacterium marinum CAMP 56440.29 nih.gov

Evaluation of Fungicidal and Bactericidal Effects

Beyond inhibiting microbial growth (bacteriostatic or fungistatic activity), it is crucial to determine if these compounds can actively kill the microorganisms (bactericidal or fungicidal activity). This is often assessed by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) and comparing it to the MIC. A compound is generally considered bactericidal or fungicidal if the MBC/MIC or MFC/MIC ratio is ≤ 4. nih.gov

Several studies have confirmed the bactericidal and fungicidal nature of this compound derivatives. For instance, certain anilides of 4-(trifluoromethyl)cinnamic acid have been shown to possess not only bacteriostatic but also bactericidal activity against S. aureus and E. faecalis. nih.gov Similarly, fungicidal effects have been observed against various fungal strains, with some compounds demonstrating MFC/MIC ratios indicative of fungicidal action. nih.gov Time-kill assays further corroborate these findings, revealing a concentration-dependent killing of fungal cells. nih.gov

The table below presents the bactericidal/fungicidal activity of selected derivatives:

CompoundMicroorganismMIC (µM)MBC/MFC (µM)MBC/MIC or MFC/MIC RatioReference
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamideStaphylococcus aureus ATCC 292130.150.291.93 nih.gov
(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamideEnterococcus faecalis ATCC 292124.689.362 nih.gov
Butyl cinnamateCandida albicans ATCC-76485626.62≤ 2506.48≤ 4 nih.gov
4-isopropylbenzylcinnamideStaphylococcus aureus ATCC-35903458.15≤ 1832.6≤ 4 nih.gov

Mechanistic Studies of Antimicrobial Action

Understanding the mechanism of action is fundamental to the development of new antimicrobial agents. For this compound derivatives, research has pointed towards multiple cellular targets, including the cell membrane and essential enzymes.

The fungal cell membrane, and specifically its primary sterol, ergosterol (B1671047), is a well-established target for many antifungal drugs. nih.govnih.gov Evidence suggests that cinnamamide derivatives can interact with ergosterol, disrupting membrane integrity and function. nih.govmdpi.com This interaction can lead to increased membrane permeability and ultimately cell death. researchgate.net Studies have shown that the presence of exogenous ergosterol in the culture medium can lead to an increase in the MIC of these compounds, indicating a direct or indirect interaction with this crucial membrane component. nih.govmdpi.com The disruption of the interaction between ergosterol and sphingolipids in the membrane has been shown to have deleterious effects on the drug susceptibilities of Candida albicans. nih.govresearchgate.net

The bacterial cell wall is another critical target for antimicrobial agents. While the precise interactions of this compound derivatives with the bacterial cell wall are still under investigation, some studies on related cinnamides suggest that they can interfere with cell wall integrity. nih.govmdpi.com For instance, some cinnamides have been shown to interact with the cell wall of S. aureus. nih.govmdpi.com The inhibition of cell division, as observed by the formation of elongated cells, is another potential mechanism, suggesting an interaction with proteins involved in cell wall synthesis and cell division, such as FtsZ. nih.gov

Enzyme inhibition is a key mechanism through which many antimicrobial drugs exert their effects. For this compound derivatives, research has explored their potential to inhibit essential microbial enzymes.

Mycobacterium tuberculosis Dihydrofolate Reductase (Mtb DHFR): Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. biointerfaceresearch.comijpsr.com Inhibition of Mtb DHFR is a validated strategy for developing anti-tuberculosis drugs. biointerfaceresearch.comijpsr.com While direct evidence for the inhibition of Mtb DHFR by this compound is still emerging, the structural similarities to other known DHFR inhibitors suggest this as a plausible mechanism of action. biointerfaceresearch.comresearchgate.net

Staphylococcus aureus β-ketoacyl-ACP synthase (saFABH): The fatty acid biosynthesis (FAS) pathway is another attractive target for antibacterial drug development. The enzyme saFABH is essential for the initiation of fatty acid synthesis in S. aureus. Molecular docking studies have suggested that some cinnamamide derivatives can bind to the active site of saFABH, potentially inhibiting its function and disrupting bacterial fatty acid synthesis. nih.gov

Synergistic Effects with Established Antimicrobial Agents

The development of antimicrobial resistance is a major global health threat, necessitating the exploration of new therapeutic strategies. One promising approach is the use of compounds that can act synergistically with existing antimicrobial agents, enhancing their efficacy and potentially reversing resistance mechanisms. Derivatives of cinnamic acid have shown potential in this area.

Research into cinnamamides has demonstrated their ability to work in concert with established drugs. For instance, studies on various cinnamamide derivatives have reported additive effects when combined with antifungals like nystatin (B1677061) and antibiotics such as amoxicillin. nih.gov While direct studies on this compound are limited in this specific context, related compounds provide a strong basis for its potential. Cinnamaldehyde, a structurally related natural product, has been shown to act synergistically with antibiotics like cefotaxime (B1668864) and ciprofloxacin (B1669076) against pathogenic extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae. nih.gov This synergy resulted in a significant reduction of the minimum inhibitory concentrations (MICs) of the conventional antibiotics. nih.gov

Similarly, research on 4-trifluoromethyl bithiazoles, which share the trifluoromethylphenyl group, demonstrated synergistic activity with colistin (B93849) against E. coli and A. baumannii. rsc.org The mechanism for such synergy often involves the disruption of the bacterial cell membrane or inhibition of key cellular processes, making the pathogen more susceptible to the partner antibiotic. nih.govnih.gov These findings suggest that the 4-(trifluoromethyl)cinnamoyl scaffold is a promising candidate for developing agents that can be used in combination therapies to combat resistant bacterial infections.

Anti-inflammatory Research

Cinnamic acid and its derivatives have long been recognized for their broad spectrum of biological activities, including significant anti-inflammatory properties. nih.gov The incorporation of the cinnamamide structure into synthetic compounds has been a key strategy in the development of new anti-inflammatory agents. nih.gov

In Vitro Assays (e.g., Protein Denaturation, HRBC Membrane Stabilization)

A key indicator of anti-inflammatory potential is the ability of a compound to prevent protein denaturation and stabilize cellular membranes. nih.gov Inflammation can lead to the denaturation of proteins, altering their structure and function, which is closely linked to the inflammatory process. nih.gov In vitro assays that measure the inhibition of protein denaturation, often using egg albumin or bovine serum albumin, are standard methods for screening potential anti-inflammatory drugs. nih.govnih.gov

The human red blood cell (HRBC) membrane stabilization assay is another critical in vitro model. The HRBC membrane is analogous to the lysosomal membrane, and its stabilization is a recognized mechanism of anti-inflammatory action. nih.govnih.gov During inflammation, lysosomal enzymes are released, causing further tissue damage. nih.gov Compounds that can stabilize these membranes prevent the release of lytic enzymes and other inflammatory mediators. nih.gov Studies on various cinnamamide derivatives, such as 3,4-dimethoxy cinnamamides, have utilized these assays to confirm their anti-inflammatory effects, showing a concentration-dependent inhibition of both protein denaturation and heat-induced hemolysis of red blood cells. japsonline.com

Table 1: In Vitro Anti-inflammatory Assay Principles

Assay Type Principle Relevance to Anti-inflammatory Activity
Protein Denaturation Inhibition Measures the ability of a compound to prevent the heat- or chemically-induced unfolding of proteins like albumin. nih.govnih.gov Denaturation of proteins is a hallmark of inflammation. Inhibiting this process suggests a compound can mitigate inflammatory damage. nih.gov

| HRBC Membrane Stabilization | Assesses a compound's capacity to protect red blood cell membranes from lysis induced by hypotonicity or heat. nih.gov | The stabilization of RBC membranes correlates with the stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes. nih.gov |

Modulation of Inflammatory Pathways

Beyond general membrane stabilization, research has delved into the specific molecular pathways modulated by cinnamamide derivatives. A pivotal study identified a series of cinnamamides as potent inhibitors of the pro-inflammatory signaling cascade induced by lipopolysaccharide (LPS). nih.gov

This research demonstrated that a specific cinnamamide derivative exerts its anti-inflammatory effects by directly targeting and binding to Myeloid Differentiation 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4). nih.gov The binding occurs at specific amino acid residues (Arg90 and Tyr102) on MD2, which effectively blocks the formation of the MD2/TLR4 complex. nih.gov This inhibition prevents the downstream activation of pro-inflammatory signaling pathways, thereby attenuating the production of cytokines and mitigating the inflammatory response seen in conditions like sepsis and acute lung injury. nih.gov Other studies have corroborated that cinnamamide derivatives can significantly inhibit the release of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated macrophage cells. nih.gov

Anticonvulsant Activity Research

Derivatives of cinnamamide have been identified as promising candidates in the search for new and more effective treatments for epilepsy. researchgate.netmdpi.com Their broad-spectrum activity in various preclinical models has established this class of compounds as an important area of investigation in medicinal chemistry. mdpi.comnih.gov

Preclinical Studies in Animal Models of Seizures and Epilepsy

The anticonvulsant potential of cinnamamide derivatives has been evaluated in a range of validated animal models that mimic different types of human seizures. These models are crucial for the early identification and characterization of potential antiepileptic drugs. nih.gov

Commonly used screening tests include the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, considered a model for generalized myoclonic and absence seizures. nih.govnih.govnih.gov Cinnamamide derivatives have demonstrated significant activity in both of these models. researchgate.net

Furthermore, chronic models, such as the corneal kindled mouse model, are used to assess efficacy against more drug-resistant forms of epilepsy. nih.govnih.gov In this model, cinnamamide derivatives have shown beneficial anticonvulsant properties, with specific compounds demonstrating potent, dose-dependent effects. nih.gov For example, one study reported that S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) was effective in several seizure models in both mice and rats. mdpi.com

Table 2: Preclinical Anticonvulsant Activity of Select Cinnamamide Derivatives

Compound Animal Model Result Reference
Compound 2 (R,S-(2E)-3-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)prop-2-enamide) Corneal Kindled Mice ED₅₀ of 25.7 mg/kg nih.gov
Compound 3 (R,S-(E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) MES Test (mice, i.p.) ED₅₀ of 47.1 mg/kg researchgate.net
GIZH-348 (3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2Н)-one О-(4-chlorophenyl)acryloyl)oxime) MES Test Effective at 10-20 mg/kg; prevented death of animals. nih.gov

| KM-568 (S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) | MES, scPTZ, 6-Hz tests (mice and rats) | Showed broad anticonvulsant activity. | mdpi.com |

Identification of Pharmacophoric Moieties for Anticonvulsant Properties

Structural analysis of active cinnamamide derivatives has led to the identification of a pharmacophore model for anticonvulsant activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

The proposed pharmacophore for anticonvulsant cinnamamides consists of several key features:

A hydrophobic unit: Typically an aromatic phenyl ring. researchgate.net

An electron-donor atom. researchgate.net

A hydrogen-bond acceptor/donor domain. researchgate.net

The N-(3-aryl-2-propenoyl)amido moiety is considered a critical component of this pharmacophore. mdpi.com Crystallographic studies have been instrumental in analyzing the molecular structures and intermolecular interactions (such as N-H···O and O-H···O hydrogen bonds) that stabilize the compounds and allow them to fit into the proposed model. nih.gov Structure-activity relationship studies have further refined this model, showing that substituents on the phenyl ring and the structure of the amide moiety significantly influence anticonvulsant activity. researchgate.netmdpi.com For instance, a chlorine atom at the para-position or a methyl group at the ortho-position of the phenyl ring has been found to be beneficial for activity. researchgate.net This detailed structural understanding is crucial for the rational design of new, more potent anticonvulsant agents based on the cinnamamide scaffold. nih.gov

Neuroprotective and Antidepressant Research

Derivatives of this compound have emerged as a significant area of interest in neuroprotective and antidepressant research. Studies have highlighted their potential to modulate key neurological pathways and protect against cellular damage implicated in various neurological and psychiatric conditions.

Dopamine (B1211576) Receptor Modulation in Preclinical Models

Preclinical research has demonstrated the antidepressant-like effects of certain this compound derivatives through the modulation of dopamine receptors. A specific derivative, referred to as M2, has been shown to produce rapid antidepressant effects in mice. nih.gov The mechanism behind this action involves the enhancement of excitatory synaptic transmission in the medial prefrontal cortex (mPFC), a brain region critically involved in the pathophysiology of depression. nih.gov

Whole-cell patch-clamp recordings in mouse brain slices revealed that M2 increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons of the mPFC in a concentration-dependent manner. nih.gov This effect was specifically blocked by the dopamine D2 receptor antagonist, sulpiride, but not by the D1 receptor antagonist, SCH23390, indicating that the antidepressant-like action of M2 is mediated by dopamine D2 receptors. nih.gov Furthermore, administration of M2 led to an increased expression of synaptogenesis-related proteins, such as p-mTOR and p-TrkB, within 30 minutes, and the postsynaptic protein PSD-95 after 24 hours, suggesting a role in promoting neural plasticity. nih.gov

Another derivative, 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine Acid (AE-18), has shown promise in the context of ischemic stroke. nih.gov While initially identified as a candidate for Parkinson's disease, further studies have revealed its neuroprotective effects in models of focal cerebral ischemia-reperfusion injury. nih.gov AE-18 was found to significantly reduce nerve damage in both preventative and post-treatment scenarios in cellular and animal models of stroke. nih.gov The underlying mechanisms for these protective effects include the inhibition of excitotoxicity and the improvement of blood-brain barrier permeability, as well as the enhancement of vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF). nih.gov

Prevention of Oxidative Stress (e.g., Nrf2/ARE Pathway Activation)

The neuroprotective effects of cinnamamide derivatives are also linked to their ability to combat oxidative stress, a key factor in the pathology of neurodegenerative diseases. nih.gov The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. nih.govucm.es Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes. nih.gov

While direct studies on this compound derivatives activating the Nrf2/ARE pathway are still emerging, the broader class of cinnamamides has been recognized for its antioxidant properties. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the molecule's physicochemical properties, which may enhance its biological activity, including its ability to modulate pathways like Nrf2/ARE. semanticscholar.org The activation of the Nrf2 pathway is considered a valuable therapeutic strategy for neurodegenerative disorders as it can increase the brain's endogenous antioxidant capacity and protect against oxidative damage. nih.govnih.gov

Agrochemical Applications

The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance properties like metabolic stability and lipophilicity. researchgate.net Consequently, this compound derivatives have been investigated for a range of agrochemical applications.

In Vitro and In Vivo Evaluation against Plant Pathogens and Pests

Cinnamamide derivatives have demonstrated a broad spectrum of biological activities relevant to agriculture, including fungicidal, insecticidal, nematicidal, and herbicidal properties. researchgate.net

Fungicidal Activity: Several novel cinnamamide derivatives have been synthesized and evaluated for their fungicidal activity against various plant pathogens. mdpi.com For instance, certain derivatives showed significant inhibition of Rhizoctonia solani. mdpi.com Other studies have focused on developing cinnamamide derivatives to combat fungicide resistance, with some compounds showing excellent in vivo activity against pathogens like Sclerotinia sclerotiorum and Pseudoperonspera cubensis. nih.gov Specifically, 1-trifluoromethyl cinnamyl alcohol derivatives have demonstrated broad-spectrum antifungal activity in vitro, with one promising compound effectively controlling various fungal diseases in pot experiments. nih.gov

Nematicidal and Insecticidal Activity: Research has also explored the nematicidal and insecticidal potential of these compounds. mdpi.com Some synthesized cinnamamide derivatives displayed moderate nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus. mdpi.com The introduction of a trifluoromethyl group is a known strategy in the development of insecticides. semanticscholar.org

The following table summarizes the in vitro fungicidal activity of selected cinnamamide derivatives against various plant pathogens.

Compound/DerivativeTarget PathogenActivity (Inhibition Rate % at 50 µg/mL)Reference
11a Rhizoctonia solani>90% mdpi.com
11l Rhizoctonia solani>90% mdpi.com
(R)-11f Sclerotinia sclerotiorumEC50 = 0.16 µg/mL nih.gov
(R)-11m Sclerotinia sclerotiorumEC50 = 0.28 µg/mL nih.gov
(S)-11m Sclerotinia sclerotiorumEC50 = 0.41 µg/mL nih.gov
(R)-11n Sclerotinia sclerotiorumEC50 = 0.47 µg/mL nih.gov
Compound 2 Podosphaera xanthiiEffective in pot experiments nih.gov

Comparison with Existing Agrochemical Lead Compounds

The development of new agrochemicals often involves modifying existing lead compounds to improve efficacy and overcome resistance. Cinnamamide derivatives have been designed based on the structures of successful agrochemicals. For example, novel cinnamide derivatives were created by replacing the morpholine (B109124) moiety of the fungicide pyrimorph (B610360) with a β-phenylethylamine group. mdpi.com

Furthermore, 1-trifluoromethyl cinnamyl alcohol derivatives have been shown to lack cross-resistance with established fungicides like carbendazim, azoxystrobin, and boscalid, which is a significant advantage in disease management strategies. nih.gov Some trifluoromethyl-containing cinnamamides have shown fungicidal and antitubercular activities comparable to or higher than the commercial products ampicillin, isoniazid, and benomyl. nih.gov

Other Reported Biological Activities

Beyond neuroprotection and agrochemical applications, derivatives of cinnamamide have been investigated for a variety of other biological activities. These include:

Anticonvulsant Activity: Studies have been conducted on the synthesis and evaluation of (E)- and (Z)-m-(trifluoromethyl)cinnamamide derivatives for their anticonvulsant properties. acs.org

Antibacterial Activity: Certain trifluoromethyl-substituted cinnamamides have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Some derivatives were found to be more effective than or comparable to the clinically used antibiotic ampicillin. nih.gov

Antitubercular Activity: Several N-arylcinnamamides with trifluoromethyl groups have demonstrated significant activity against Mycobacterium tuberculosis, with potencies comparable to or greater than isoniazid. nih.gov

Anti-inflammatory Activity: Cinnamamide derivatives are also being explored for their anti-inflammatory potential. ashdin.com

Arginase Inhibition

Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.gov The inhibition of arginase has emerged as a potential therapeutic strategy for various diseases, including cardiovascular and inflammatory disorders. nih.govdntb.gov.ua

While direct studies on this compound are not available, research on other cinnamamide derivatives has provided insights into their arginase inhibitory potential. A study on a series of cinnamides identified (E)-N-(2-phenylethyl)-3,4-dihydroxycinnamide (CAPA) as a notable inhibitor of both bovine arginase I (b-ARG I) and human arginase I (h-ARG I). nih.govdntb.gov.ua

Enzyme kinetic studies revealed that CAPA acts as a competitive inhibitor of arginase. nih.govdntb.gov.ua Molecular docking simulations suggest that the cinnamoyl moiety of these compounds can penetrate the active site of the enzyme. nih.govdntb.gov.ua Specifically, the catechol group present in active derivatives is proposed to interact with the Mn²⁺ cofactor and key amino acid residues within the enzyme's active site, which are critical for the hydrolytic mechanism of arginase. nih.govdntb.gov.ua The inhibitory activity is significantly influenced by the substitution pattern on the phenyl ring, with the 3,4-dihydroxy configuration being a key feature for potent inhibition. nih.govdntb.gov.ua

Table 1: Arginase Inhibitory Activity of Cinnamide Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Inhibition Type
(E)-N-(2-phenylethyl)-3,4-dihydroxycinnamide (CAPA)Bovine Arginase I (b-ARG I)6.9 ± 1.3Competitive
(E)-N-(2-phenylethyl)-3,4-dihydroxycinnamide (CAPA)Human Arginase I (h-ARG I)60.3 ± 7.8-
Nω-hydroxy-nor-l-arginine (nor-NOHA) (Reference)Bovine Arginase I (b-ARG I)1.7 ± 0.2-
Nω-hydroxy-nor-l-arginine (nor-NOHA) (Reference)Human Arginase I (h-ARG I)5.7 ± 0.6-
Chlorogenic acid (Reference)Bovine Arginase I (b-ARG I)10.6 ± 1.6-

Data sourced from literature on cinnamamide derivatives. nih.govdntb.gov.ua

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. The inhibition of tyrosinase is a major focus in the development of agents for the treatment of hyperpigmentation disorders.

Although specific data on the tyrosinase inhibitory activity of this compound is lacking, studies on other cinnamamide analogues have demonstrated significant potential. Several cinnamamide derivatives have been shown to exhibit potent inhibitory effects on mushroom tyrosinase, in some cases surpassing the activity of the well-known inhibitor, kojic acid.

The structural features of cinnamamides play a crucial role in their tyrosinase inhibitory activity. The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold is considered important for this biological effect. Research has indicated that the presence and position of hydroxyl groups on the phenyl ring are critical for potent inhibition. For instance, derivatives bearing a 2,4-dihydroxy substitution on the phenyl ring have been found to be particularly effective.

Molecular docking studies with tyrosinase have suggested that active cinnamamide derivatives bind strongly to the enzyme's active site. This binding is more favorable than that of kojic acid, indicating a high potential for inhibition. The anti-melanogenic effects of these compounds have been confirmed in cellular models, such as B16F10 melanoma cells, where they have been shown to reduce both cellular tyrosinase activity and melanin content in a dose-dependent manner.

Table 2: Tyrosinase Inhibitory Activity of Selected Cinnamide Derivatives

Compound/DerivativeEnzyme SourceConcentration (µM)% Inhibition
Cinnamide Analogues with 2,4-dihydroxyphenyl groupMushroom Tyrosinase25> 90%
Kojic Acid (Reference)Mushroom Tyrosinase2520.57%

This table presents generalized findings from studies on potent cinnamamide analogues.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of 4 Trifluoromethyl Cinnamamide Derivatives

Impact of Trifluoromethyl Group Position and Substitution on Biological Activity

The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly alter its physicochemical properties, which in turn influences its biological activity. researchgate.net The position and substitution pattern of the -CF3 group on the cinnamamide (B152044) scaffold are critical determinants of the resulting derivative's efficacy and interaction with biological targets.

Enhanced Lipophilicity and Stability Effects

The trifluoromethyl group is known to increase the lipophilicity of molecules. mdpi.com This enhanced lipophilicity, as indicated by a positive Hansch π value of +0.88, can improve a compound's ability to permeate biological membranes, a crucial factor for reaching its intracellular target. mdpi.com The increased lipophilicity of trifluoromethylated compounds can lead to better absorption and distribution within the body. mdpi.comnih.gov

Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol. mdpi.com This inherent strength imparts high metabolic stability to the trifluoromethyl group, making it resistant to enzymatic degradation. mdpi.com This stability can prolong the half-life of a drug molecule, allowing it to exert its therapeutic effect for a longer duration. mdpi.com

Influence on Interaction with Biological Targets

The trifluoromethyl group's strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can significantly influence how a molecule interacts with its biological target. mdpi.comtcichemicals.com This property can enhance non-covalent interactions such as hydrogen bonding and electrostatic interactions, leading to a higher binding affinity for the target protein. mdpi.com

The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also play a role in target binding. nih.gov This increased size can lead to improved affinity and selectivity by promoting more extensive hydrophobic interactions within the binding pocket of a protein. mdpi.com Statistical analysis of compound databases has shown that while replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, a notable percentage of such substitutions can lead to a significant increase in activity. nih.gov Specifically, studies have indicated that substituting a methyl group with a trifluoromethyl group near amino acid residues like phenylalanine, histidine, and arginine is likely to improve biological activity. nih.gov

Role of Substituents on the Aromatic Ring and Olefin Linker

The biological activity of 4-(trifluoromethyl)-cinnamamide derivatives is not solely determined by the trifluoromethyl group but is also significantly modulated by the nature and position of other substituents on the aromatic ring and the olefinic linker.

Electronic Effects of Substituents (Electron-Withdrawing vs. Electron-Donating Groups)

The electronic properties of substituents on the aromatic ring can have a profound impact on the reactivity and biological activity of the entire molecule. studypug.com These effects are broadly categorized as either electron-withdrawing or electron-donating.

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring. studypug.com The trifluoromethyl group itself is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. tcichemicals.com Other examples of EWGs include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups. The presence of EWGs can make the aromatic ring more electron-deficient, which can influence its interaction with biological targets. libretexts.org For instance, in some cases, coumarins bearing electron-withdrawing groups have shown higher yields in trifluoromethylation reactions compared to those with electron-donating groups. beilstein-journals.org

Electron-Donating Groups (EDGs): In contrast, EDGs donate electron density to the aromatic ring, making it more electron-rich. studypug.com Examples of EDGs include hydroxyl (-OH), amine (-NH2), and alkyl groups (-CH3). studypug.com The presence of EDGs can also modulate the biological activity of cinnamamide derivatives. For example, in a series of cinnamamides designed as tyrosinase inhibitors, derivatives with a 2,4-dihydroxyphenyl or a 4-hydroxy-3-methoxyphenyl group (both containing electron-donating hydroxyl and methoxy (B1213986) groups) exhibited significantly higher inhibitory activity than the positive control, kojic acid. nih.gov

The interplay between the strongly electron-withdrawing trifluoromethyl group and other substituents on the aromatic ring creates a unique electronic environment that can be fine-tuned to optimize biological activity.

Substituent Type Effect on Aromatic Ring Examples Impact on Reactivity/Binding
Electron-Withdrawing Group (EWG)Decreases electron density-CF3, -NO2, -CNCan enhance interactions with electron-rich targets. studypug.comlibretexts.org
Electron-Donating Group (EDG)Increases electron density-OH, -NH2, -CH3Can enhance interactions with electron-deficient targets. studypug.com

Steric Effects and Conformational Restriction

The size and spatial arrangement of substituents on the aromatic ring and the olefin linker can impose steric hindrance and restrict the conformational freedom of the molecule. researchgate.net This can have a significant impact on its ability to bind to a specific biological target.

Bulky substituents can physically obstruct the optimal binding of a molecule to its target, leading to a decrease in activity. However, in some cases, steric bulk can be advantageous, leading to increased selectivity for a particular target over others. The introduction of substituents can also lead to conformational restriction, locking the molecule into a more rigid structure. researchgate.net If this constrained conformation mimics the bioactive conformation (the shape the molecule adopts when bound to its target), it can lead to enhanced potency and selectivity by reducing the entropic penalty of binding. researchgate.net

For instance, in the context of biaryl compounds, ortho-substituents are crucial for creating steric hindrance that prevents free rotation around the aryl-aryl bond, leading to stable atropisomers. rsc.org Similarly, the substituents on the cinnamamide scaffold can influence the planarity of the molecule and the orientation of the phenyl ring relative to the acrylamide (B121943) moiety, which can be critical for effective target engagement.

Influence of Amide Moiety Structure and N-Substitution

The structure of the amide group and the nature of its nitrogen substituents play a pivotal role in the biological activity of this compound derivatives. Modifications at this position can significantly impact potency, selectivity, and pharmacokinetic properties.

Cyclopropyl (B3062369), Ethyl, and Dimethyl Amide Modifications

Research into the N-substitution of the cinnamamide scaffold has revealed specific trends related to the size and nature of the alkyl groups.

N-Cyclopropyl Modification: The introduction of a cyclopropyl group at the amide nitrogen has been a key modification in the development of biologically active cinnamamide derivatives. ontosight.ai For instance, (E)-N-cyclopropyl-m-(trifluoromethyl)cinnamamide has been a subject of interest due to its unique structural features and biological activities. ontosight.ai The cyclopropyl group, being a small, rigid ring system, can influence the conformation of the amide bond and its interactions with biological targets. ontosight.ai

The table below summarizes the activity of some N-substituted cinnamamide derivatives.

Compound NameN-SubstituentObserved Activity
(E)-N-cyclopropyl-m-(trifluoromethyl)cinnamamideCyclopropylPotential modulator of biological pathways ontosight.ai
PropylcinnamamidePropylPotent α-glucosidase inhibitor ui.ac.id
(E)-m-(trifluoromethyl)-alpha, beta-dimethylcinnamamides (N-alkyl derivatives)AlkylAnticonvulsant activity nih.gov

Stereochemical Considerations in Activity (E/Z Isomerism, Chiral Centers)

The spatial arrangement of atoms and functional groups in this compound derivatives is a critical determinant of their biological activity. Stereoisomerism, including E/Z isomerism at the double bond and the presence of chiral centers, significantly influences how these molecules interact with their biological targets.

Chiral Centers: The introduction of chiral centers, for example, by modifying the cinnamoyl group with an amino acid, adds another layer of stereochemical complexity. A notable example is 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid, which incorporates a chiral center from the L-phenylalanine moiety. nih.gov The specific configuration of this chiral center is expected to be critical for its observed neuroprotective effects. nih.gov The presence of stereogenic centers can lead to enantiomers and diastereomers, which often exhibit different biological activities and pharmacokinetic profiles. youtube.com

Development of Pharmacophore Models

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com These models serve as valuable tools in drug discovery for virtual screening and lead optimization. dovepress.com

A pharmacophore model for a class of compounds like this compound derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group in the amide moiety is a prominent hydrogen bond acceptor. researchgate.net

Hydrogen Bond Donors (HBD): The N-H group of a primary or secondary amide can act as a hydrogen bond donor. researchgate.net

Aromatic Rings: The trifluoromethyl-substituted phenyl ring is a key aromatic feature that can engage in hydrophobic and aromatic interactions with the target protein. researchgate.net

Hydrophobic Features: The trifluoromethyl (CF3) group itself is a strong hydrophobic feature that can significantly influence ligand binding and membrane permeability. ontosight.ai

By analyzing the SAR of a series of active and inactive this compound derivatives, a 3D pharmacophore model can be generated. This model can then be used to search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity. The development of such models is crucial for understanding the key molecular interactions driving the activity of these compounds and for designing new, more potent and selective derivatives.

Advanced Applications in Chemical Biology Research

Utilization as Chemical Probes for Target Validation

Chemical probes are indispensable tools for elucidating the biological function of proteins and validating their potential as therapeutic targets. nih.gov An ideal chemical probe is a small molecule that interacts with a specific protein target, thereby modulating its activity and enabling the study of its downstream effects. nih.gov While direct evidence for the use of 4-(Trifluoromethyl)-cinnamamide as a chemical probe is not extensively documented, the trifluoromethyl group is a highly valued feature in the design of such probes. nih.gov

The ¹⁹F nucleus offers a unique spectroscopic handle, as it is not naturally abundant in biological systems. This "bio-orthogonal" nature allows for the use of ¹⁹F NMR spectroscopy to study protein-ligand interactions without interference from background signals. nih.gov Trifluoromethylated compounds are therefore excellent candidates for ¹⁹F NMR-based screening to identify compounds that bind to a target protein. nih.gov The chemical shift of the trifluoromethyl group is sensitive to its local environment, providing information on binding events and even conformational changes in the protein upon ligand binding. nih.gov

For a compound to be an effective chemical probe, it should be accompanied by a structurally similar but biologically inactive control molecule. This allows researchers to distinguish between on-target effects and non-specific or off-target effects. nih.gov The synthesis of derivatives of this compound could provide pairs of active and inactive compounds for robust target validation studies.

Development of Ligands for Specific Biological Receptors or Enzymes

The cinnamamide (B152044) scaffold is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl group can enhance its potential as a ligand for various biological targets. Research has shown that cinnamamide derivatives can be designed to interact with specific receptors and enzymes, leading to the development of novel therapeutic agents.

A notable example is the investigation of anilides of 4-(trifluoromethyl)cinnamic acid for their antibacterial properties. A series of these compounds were synthesized and evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Several derivatives displayed significant antistaphylococcal and anti-enterococcal activity. nih.gov A docking study suggested that these compounds could bind to the active site of the mycobacterial enzyme InhA, a key enzyme in fatty acid synthesis. nih.gov

Furthermore, cinnamamide derivatives incorporating a 2-chloro-4-(trifluoromethyl)aniline (B1199932) moiety have been synthesized and shown to possess potent fungicidal activity against Sclerotinia sclerotiorum and Pseudoperonospora cubensis. nih.gov These findings underscore the potential of the 4-(trifluoromethyl)phenyl cinnamamide scaffold in the development of novel antimicrobial agents. The trifluoromethyl group in these compounds is thought to contribute to their enhanced biological activity and metabolic stability. nih.gov

The table below summarizes the biological activities of some cinnamamide derivatives containing the trifluoromethyl group.

Compound ClassBiological Target/ActivityReference
Anilides of 4-(trifluoromethyl)cinnamic acidAntibacterial (MRSA, VRE), potential InhA inhibitors nih.gov
Cinnamamides with 2-chloro-4-(trifluoromethyl)anilineFungicidal (S. sclerotiorum, P. cubensis) nih.gov

Building Blocks for Complex Heterocyclic Systems and Novel Scaffolds

In addition to their potential as bioactive molecules themselves, trifluoromethyl-containing compounds like this compound are valuable building blocks in synthetic organic chemistry for the construction of more complex molecular architectures, particularly heterocyclic systems. researchgate.netrsc.org Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. dntb.gov.ua

A direct application showcasing the utility of a closely related derivative is the acid-promoted cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide. Treatment of this compound with triflic acid induces an intramolecular cyclization to yield 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. researchgate.net This reaction demonstrates how the cinnamamide backbone can be used to construct a dihydroquinolinone ring system, a scaffold present in various biologically active compounds.

The general strategy of using trifluoromethyl-containing building blocks is a powerful approach for the synthesis of novel fluorinated heterocycles. researchgate.netrsc.org The trifluoromethyl group can be strategically installed at an early stage of a synthetic sequence, and the molecule can then be elaborated into more complex structures. This approach allows for the efficient generation of libraries of fluorinated compounds for biological screening. The versatility of the cinnamamide functional group allows for various chemical transformations, making it a useful synthon for creating diverse molecular scaffolds.

The synthesis of the dihydroquinolinone derivative is outlined in the scheme below.

Scheme 1: Cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide

Reactant: N-[4-(trifluoromethyl)phenyl]cinnamamide

Reagent: Triflic acid (TfOH)

Product: 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Reference: researchgate.net

Future Research Directions and Emerging Paradigms in 4 Trifluoromethyl Cinnamamide Research

Exploration of Undiscovered Biological Activities and Targets

While initial research has highlighted the antimicrobial properties of trifluoromethyl-substituted cinnamamides, the full spectrum of their biological activity remains largely uncharted. Future investigations should systematically explore a wider range of therapeutic areas.

Derivatives of this class have already shown promise beyond antimicrobial applications. For instance, a closely related compound, 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine Acid (AE-18), has been identified as a potential candidate for treating Parkinson's Disease and offering neuroprotective effects in the context of ischemic stroke. nih.gov This suggests that the 4-(trifluoromethyl)-cinnamamide core could be a valuable scaffold for developing agents against neurodegenerative diseases.

Furthermore, the general class of cinnamamides has been investigated for anticancer properties. nih.gov A logical next step is to conduct extensive screening of this compound libraries against a diverse panel of cancer cell lines to identify potential hits. Subsequent target identification studies would be crucial to uncover the mechanisms behind any observed cytotoxic or anti-proliferative effects. The known mechanisms of some cinnamides, such as interacting with fungal ergosterol (B1671047) and cell walls, could provide clues for potential targets in eukaryotic cancer cells. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the drug discovery process for this compound derivatives. nih.govnih.gov These computational tools can be applied across the development pipeline, from initial design to lead optimization. researchgate.net

AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. For the this compound scaffold, these models could:

Predict Biological Activity: Forecast the potential efficacy of novel, unsynthesized derivatives against various targets (e.g., bacteria, cancer cells, specific enzymes).

Optimize Physicochemical Properties: Predict ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to improve the drug-likeness of lead compounds. researchgate.net

De Novo Design: Generate entirely new molecular structures based on the this compound core, tailored for high affinity to a specific biological target and favorable safety profiles. nih.gov

By leveraging AI, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with traditional trial-and-error approaches and accelerating the journey from a chemical concept to a viable drug candidate. ornl.govresearchgate.net

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

The growing emphasis on green chemistry necessitates the development of more sustainable and efficient methods for synthesizing this compound and its analogs. Traditional chemical syntheses can be time-consuming and rely on harsh reagents. Modern approaches offer cleaner and more effective alternatives.

Biocatalysis , the use of enzymes for chemical synthesis, is a particularly promising avenue. mdpi.com Enzymes operate under mild conditions and can exhibit high stereo- and regioselectivity. Research into enzymes capable of constructing the amide bond in cinnamamides is already underway, with lipases like Lipozyme® TL IM showing high efficiency. mdpi.com Furthermore, developing biocatalytic methods for introducing the trifluoromethyl group, a key step in the synthesis, would be a significant advancement. researchgate.netnih.gov Engineered enzymes, such as nonheme iron enzymes, have shown the ability to generate CF3 radicals for specific chemical transformations, a technology that could be adapted for this purpose. researchgate.net

Other modern synthetic methods include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the preparation of some trifluoromethyl-substituted cinnamamides. nih.gov

Flow chemistry: Continuous-flow microreactors offer precise control over reaction conditions, leading to higher purity and safer handling of reagents. mdpi.com

Photocatalysis: Light-driven reactions represent a novel and powerful tool for chemical synthesis, including the direct formation of N-CF3 amides. nih.gov

Advanced Mechanistic Elucidation using Multi-Omics Approaches

To fully understand how this compound compounds exert their effects at a molecular level, a systems-level perspective is required. Multi-omics approaches, which integrate data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles), can provide a comprehensive picture of the cellular response to a drug. nih.govresearchgate.net

Applying these technologies to cells or organisms treated with this compound could reveal:

Primary Drug Targets: By observing which proteins' levels or activities change most significantly.

Off-Target Effects: Identifying unintended interactions that could lead to side effects.

Cellular Pathways: Mapping the network of biological pathways that are perturbed by the compound, offering deep mechanistic insights. nih.govfrontiersin.org

Biomarkers of Response: Identifying molecular signatures that predict whether a cell or organism will be sensitive to the compound.

This depth of understanding is invaluable for optimizing drug efficacy and safety and for designing rational combination therapies.

Design of Multi-Target Directed Ligands

Many complex diseases, such as neurodegenerative disorders and infectious diseases, involve multiple pathological factors. rsc.org The "one-target, one-drug" approach often falls short in these cases. The design of Multi-Target Directed Ligands (MTDLs) —single molecules engineered to interact with multiple relevant targets simultaneously—is an emerging paradigm to address this complexity. nih.gov

The cinnamic acid scaffold is considered an excellent starting point for MTDL design, particularly in the context of Alzheimer's disease, due to its inherent neuroprotective and antioxidant properties. nih.gov Future research on this compound could focus on creating hybrid molecules that, for example:

Inhibit both a key bacterial enzyme and a host inflammatory response.

Target multiple enzymes within a single pathogen's essential metabolic pathway.

Combine acetylcholinesterase inhibition with antioxidant activity for the treatment of Alzheimer's disease. nih.gov

This strategy aims to achieve a synergistic therapeutic effect, potentially leading to greater efficacy and a lower likelihood of developing resistance compared to single-target agents.

Strategies for Overcoming Resistance Mechanisms (e.g., in Antimicrobials)

Antimicrobial resistance (AMR) is a critical global health threat, making the development of new agents that can overcome existing resistance mechanisms a top priority. researchgate.net Trifluoromethyl-substituted cinnamamides have already demonstrated activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govsciforum.net

Future research should focus on a multi-pronged approach to combat resistance:

Elucidating the Mechanism of Action: A thorough understanding of how these compounds kill microbes is essential. Docking studies have suggested that mycobacterial InhA, an enoyl-acyl carrier protein reductase, could be a target. nih.gov Further studies are needed to confirm this and identify other potential targets. A novel mechanism of action would likely be effective against strains resistant to current drug classes. nih.gov

Investigating Effects on Resistance Determinants: Research should explore whether this compound derivatives can inhibit common resistance strategies, such as efflux pumps (which actively pump drugs out of the bacterial cell), biofilm formation, or enzymes that inactivate antibiotics.

Combination Therapy: Evaluating the synergistic effects of these compounds when used in combination with existing antibiotics. An ideal partner would be a compound that inhibits a resistance mechanism, thereby re-sensitizing the bacteria to the established drug.

Below is a table summarizing the antimicrobial activity of selected trifluoromethyl-cinnamamide derivatives.

Compound IDDerivative StructureTarget OrganismActivity (MIC)Reference
1 (2E)-N-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamideS. aureus, MRSASignificant reduction in activity compared to meta-position sciforum.net
2 (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideS. aureus, MRSA, M. smegmatisMost active compound in the study sciforum.net
3 (2E)-N-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamideS. aureus, MRSALoss of activity compared to meta-position sciforum.net
1j (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamideM. marinumMIC: 0.29 to 2.34 µM nih.gov
2p (2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamideM. marinumMIC: 0.29 to 2.34 µM nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)-cinnamamide, and how are the products characterized?

  • Synthetic Routes : A common method involves condensation reactions using trifluoromethyl-substituted precursors. For example, Ritter-like reactions with trifluoromethylated N,O-acetals and nitriles (e.g., cinnamonitrile) in the presence of BF₃·OEt₂ as a catalyst can yield stereochemically complex derivatives . Another approach uses palladium-catalyzed cross-coupling (e.g., with aryl iodides) to introduce the trifluoromethyl group .
  • Characterization : Products are typically validated via ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), LC-MS (e.g., [M+H]+ ions), and elemental analysis. For example, LC-MS with m/z 757 [M+H]+ and HPLC retention time analysis (1.23 minutes under SQD-FA05 conditions) are used to confirm purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.2 ppm), trifluoromethyl group coupling patterns, and amide NH resonances (δ 9–10 ppm). ¹³C NMR identifies CF₃ groups at ~120–125 ppm (quartet, J = 280–320 Hz) .
  • FT-IR : Stretching vibrations for the amide carbonyl (1660–1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution LC-MS/ESI confirms molecular ions (e.g., m/z 415.4 [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the molecular geometry and electronic properties of this compound?

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize bond lengths (e.g., C1-C2 = 1.405 Å) and angles (e.g., C3-C4-C11 = 119.6°). These models predict steric effects of the CF₃ group on conjugation and reactivity .
  • Electronic Properties : HOMO-LUMO gaps (e.g., ~5.2 eV) and electrostatic potential maps reveal nucleophilic/electrophilic sites, aiding in understanding reaction mechanisms .

Q. What strategies are employed to resolve discrepancies in biological activity data across studies involving trifluoromethylated cinnamamide derivatives?

  • Data Normalization : Control for variables like assay conditions (e.g., pH, solvent) and cell lines. For example, cytotoxicity studies may show variability due to metabolic stability differences imparted by the CF₃ group .
  • Meta-Analysis : Cross-reference LC-MS purity data (e.g., >95% purity thresholds) and biological replicates to isolate structure-activity relationships (SAR) .

Q. What role does the trifluoromethyl group play in the stereochemical outcomes of reactions involving this compound?

  • Steric and Electronic Effects : The CF₃ group induces steric hindrance, favoring trans-addition in diastereoselective reactions (e.g., Ritter-like reactions with cinnamonitrile). Its electron-withdrawing nature stabilizes transition states, as seen in BF₃-catalyzed syntheses .
  • Chiral Centers : DFT studies show that CF₃ substituents distort bond angles (e.g., C4-C3-H8 = 119.8°), influencing enantiomeric excess in asymmetric syntheses .

Q. How can researchers optimize reaction conditions to enhance the diastereoselectivity of this compound derivatives?

  • Catalyst Selection : Lewis acids like BF₃·OEt₂ improve selectivity by stabilizing carbocation intermediates in Ritter-like reactions .
  • Solvent and Temperature : Polar aprotic solvents (e.g., toluene) at 0–25°C minimize side reactions. For example, reducing temperatures to 0°C increases diastereomeric ratios from 2:1 to 5:1 in cyclization reactions .
  • Substrate Modification : Introducing electron-donating groups (e.g., methyl) ortho to the CF₃ group enhances regioselectivity in cross-coupling steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.